molecular formula C14H11N3 B1584550 3,5-Diphenyl-1H-1,2,4-triazole CAS No. 2039-06-7

3,5-Diphenyl-1H-1,2,4-triazole

Cat. No. B1584550
CAS RN: 2039-06-7
M. Wt: 221.26 g/mol
InChI Key: KPKQWXGFEKRQQA-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C14H11N3 . It has an average mass of 221.257 Da and a monoisotopic mass of 221.095291 Da . It is also known by other names such as 1H-1,2,4-triazole, 3,5-diphenyl- .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3,5-Diphenyl-1H-1,2,4-triazole, has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 3,5-Diphenyl-1H-1,2,4-triazole has been analyzed in several studies . For example, one study reported the IR vibrational spectrum, ESIPT mechanism, and excited-state decay dynamics of a related compound .


Physical And Chemical Properties Analysis

3,5-Diphenyl-1H-1,2,4-triazole has a density of 1.2±0.1 g/cm3, a boiling point of 440.0±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 69.7±3.0 kJ/mol and a flash point of 206.8±17.0 °C .

Scientific Research Applications

Corrosion Inhibition

3,5-Diphenyl-1H-1,2,4-triazole (DHT) has been studied for its effectiveness in inhibiting the corrosion and dissolution of mild steel in hydrochloric acid solutions. Research indicates that DHT and similar derivatives can significantly reduce corrosion, with some achieving inhibition efficiencies up to 99.6%. The mechanism involves adsorption on the steel surface, following the Langmuir isotherm model. This property makes these compounds valuable in industrial applications where corrosion resistance is crucial (Bentiss et al., 2007).

Potential in Conductive Polymers

3,5-Diphenyltriazoles, including 3,5-Diphenyl-1H-1,2,4-triazole, have been identified as potential monomers for conjugated polymers due to their chemical structure. The study of their structure, particularly through X-ray diffraction, has provided insights into their potential applications in the field of conductive polymers, which are crucial in the development of electronic devices (Carlsen et al., 1990).

Luminescent Properties

The luminescent properties of 1,2,4-triazole derivatives have been studied, highlighting their potential in various applications, including organic electronics. These compounds, due to their structural properties, can exhibit solid-state luminescence, making them candidates for use in optoelectronic devices (Xi et al., 2021).

Metal Cation Extraction

3,5-Diphenyl-1H-1,2,4-triazole derivatives have been found to possess remarkable complexation properties towards certain transition metal cations. Their extraction abilities and selectivities for different metal cations make them relevant in fields like metallurgy and environmental remediation, where metal ion extraction and separation are critical (Gümrükçüoğlu et al., 2012).

Applications in Antifungal Agents

Some derivatives of 3,5-Diphenyl-1H-1,2,4-triazole have been studied for their antifungal properties. These compounds, particularly when synthesized with certain substituents, show promising antifungal activity. Such properties are crucial in the development of new pharmaceuticals and agricultural chemicals (Nikalje et al., 2015).

Thermal Stability in Energetic Materials

The thermal stability of 1,2,4-triazoles, including 3,5-Diphenyl-1H-1,2,4-triazole, has been evaluated, particularly in the context of energetic materials. Understanding their thermal behavior is essential in applications like rocket propellants and explosives (Rao et al., 2016).

Future Directions

The future directions for research on 1,2,4-triazole derivatives, including 3,5-Diphenyl-1H-1,2,4-triazole, involve their potential applications in various fields. For instance, one study reported the use of a practical flow synthesis of 1,2,3-triazoles, which could potentially be applied to the synthesis of 3,5-Diphenyl-1H-1,2,4-triazole . Another study highlighted the potential of triazole compounds in the fields of organic electronics and organic photovoltaics .

properties

IUPAC Name

3,5-diphenyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKQWXGFEKRQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174323
Record name 1H-1,2,4-Triazole, 3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diphenyl-4H-1,2,4-triazole

CAS RN

2039-06-7
Record name 3,5-Diphenyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2039-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diphenyl-4H-1,2,4-triazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV4QRC6HBM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
E Gultekin, Y Kolcuoglu, A Akdemir, Y Sirin… - …, 2018 - Wiley Online Library
In this study, 1‐(4‐substitued benzyl)‐3,5‐diphenyl‐1H‐1,2,4‐triazoles (2 a‐e) and ethyl(3,5‐diphenyl‐1H‐1,2,4‐triazole‐1‐yl)acetate (3) were synthesized starting from 3,5‐diphenyl‐…
SG Khanage, PB Mohite, RB Pandhare… - Advanced …, 2014 - ncbi.nlm.nih.gov
Purpose: An efficient technique has been developed for microwave assisted synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3, 5-diphenyl-1H-1, 2, 4-triazole as antinociceptive and …
Number of citations: 5 www.ncbi.nlm.nih.gov
OR Gautun, PHJ Carlsen - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
The kinetics of the thermal rearrangement 4‐ethyl‐3,5‐diphenyl‐4H‐1,2,4‐triazoles, 1, to the corresponding 1‐ethyl‐3,5‐diphenyl‐1‐alkyl‐1H‐1,2,4‐triazoles, 2, was studied in 15‐…
Number of citations: 3 onlinelibrary.wiley.com
OR Gautun, PHJ Carlsen - European Journal of Organic …, 2000 - Wiley Online Library
The mechanism for the thermal rearrangement of 4‐alkyl‐1,2,4‐triazoles to the corresponding 1‐alkyl‐1,2,4‐triazoles, was studied by cross‐over experiments with mixtures of 4‐ethyl‐3,…
OR Gautun, PHJ Carlsen - European Journal of Organic …, 2000 - Wiley Online Library
The mechanism of the rearrangement of 4‐alkyltriazoles to the corresponding 1‐alkyltriazoles on thermolysis at 330 C is shown to involve initial formation of an intermediate 1,4‐…
Ş Işık, E Aǧar, ŞA Karaoǧlu, O Bekircan… - … Section E: Structure …, 2004 - scripts.iucr.org
(IUCr) 1-Methyl-3,5-diphenyl-1H-1,2,4-triazole Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo …
Number of citations: 2 scripts.iucr.org
SG Khanage, SA Raju, PB Mohite… - Advanced …, 2012 - ncbi.nlm.nih.gov
Purpose: An efficient method has been described for synthesis of 6-(substituted aryl)-4-(3, 5-diphenyl-1H-1, 2, 4-triazol-1-yl)-1, 6-dihydropyrimidine-2-thiol, as a beneficial antimicrobial, …
Number of citations: 43 www.ncbi.nlm.nih.gov
S Khanage, P Mohite, R Pandhare… - Marmara pharmaceutical …, 2012 - dergipark.org.tr
A new class of isoxazole derivatives containing 1, 2, 4-triazole moiety were synthesized to meet structural requirements essential for antibacterial, antimycobacterial and anticancer …
Number of citations: 26 dergipark.org.tr
PHJ Carlsen, KB Jørgensen - Journal of Heterocyclic …, 2000 - Wiley Online Library
A kinetic study of the thermolysis of 4‐crotyl‐3,5‐diphenyl‐4H‐1,2,4‐triazole (1) in a melt of the neat compound was performed at temperatures in the range of 260–350 C. The main …
Number of citations: 2 onlinelibrary.wiley.com
SG Khanage, A Raju, PB Mohite… - Advanced …, 2013 - ncbi.nlm.nih.gov
Purpose: In the present study in vivo analgesic activity of some previously synthesized 1, 2, 4-triazole derivatives containing pyrazole, tetrazole, isoxazole and pyrimidine ring have been …
Number of citations: 60 www.ncbi.nlm.nih.gov

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